molecular formula C13H14N2O2S B1294980 N-(2-Aminophenyl)-4-methylbenzenesulfonamide CAS No. 3624-90-6

N-(2-Aminophenyl)-4-methylbenzenesulfonamide

Cat. No. B1294980
CAS RN: 3624-90-6
M. Wt: 262.33 g/mol
InChI Key: AQUNQTJQZYZXMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(2-Aminophenyl)-4-methylbenzenesulfonamide” are not available, similar compounds are often synthesized through condensation reactions . For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .

Scientific Research Applications

Molecular Structure and Computational Study

  • A study conducted by Murthy et al. (2018) focused on the synthesis, characterization, and computational study of a similar sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS). The study involved single-crystal X-ray diffraction (SCXRD) and various spectroscopic tools for structural characterization. They also investigated the structural and electronic properties using density functional theory (DFT) and molecular dynamics (MD) simulations, providing insights into the nature of intermolecular interactions in the crystal state (Murthy et al., 2018).

Synthesis and Pharmacological Evaluation

  • Mahdi (2008) explored the synthesis of amino derivatives of 4-aminobenzenesulfonamide bound to the carboxyl group of mefenamic acid. This study aimed to evaluate these compounds as potential anti-inflammatory agents. The in vivo acute anti-inflammatory activity was tested using an egg-white-induced edema model in rats, revealing significant reduction in paw edema (Mahdi, 2008).

Synthesis and Structural Features

  • The research by Nikonov et al. (2019) covered the synthesis and structural study of N-[(2-(Trimethylsilyl)oxy)phenyl]-4-methylbenzenesulfonamide. This work involved X-ray single-crystal analysis and DFT calculations, including molecular orbital (MO) and natural bond orbital (NBO) analyses. It provided insights into the self-association of these compounds in solutions, as evidenced by FTIR-spectroscopy (Nikonov et al., 2019).

Anticholinesterase and Antioxidant Activities

  • A study by Mphahlele et al. (2021) investigated N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives for their anticholinesterase and antioxidant activities. This research involved structural determination using NMR, mass spectroscopy, and X-ray diffraction techniques. The compounds were evaluated for their inhibitory effect against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as for their antioxidant effect (Mphahlele et al., 2021).

Crystallographic Characterization

  • Stenfors and Ngassa (2020) described the synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. The study focused on benzylation of sulfonamides and the development of a one-pot synthesis method for substituted N-benzyl-4-methylbenzenesulfonamides. Crystal structure was obtained through single-crystal X-ray diffraction, revealing orthorhombic space group and other molecular parameters (Stenfors & Ngassa, 2020).

properties

IUPAC Name

N-(2-aminophenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUNQTJQZYZXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063105
Record name Benzenesulfonamide, N-(2-aminophenyl)-4-methyl-
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Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminophenyl)-4-methylbenzenesulfonamide

CAS RN

3624-90-6
Record name N-(2-Aminophenyl)-4-methylbenzenesulfonamide
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Record name o-(p-Toluenesulfonamido)aniline
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Record name Benzenesulfonamide, N-(2-aminophenyl)-4-methyl-
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Record name Benzenesulfonamide, N-(2-aminophenyl)-4-methyl-
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Record name N-(2-AMINOPHENYL)-P-TOLUENESULFONAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
IE Tolpygin, EN Shepelenko, YV Revinskii… - Russian Journal of …, 2009 - Springer
A series of N-(9-anthrylmethyl)arylimines was prepared by condensation of N-(2-aminophenyl)-N-(9-anthrylmethyl)amine with aromatic aldehydes. The study of the luminescent and …
Number of citations: 5 link.springer.com
DA Garnovskii, AS Antsyshkina, AV Churakov… - Russian Journal of …, 2014 - Springer
Chemical and electrochemical synthesis of a series of cobalt(II), nickel(II), copper(II), and zinc(II) complexes of tridentate Schiff base (H 2 L), a product of condensation of N-(2-…
Number of citations: 1 link.springer.com
S Fang, X Niu, Z Zhang, Y Sun, X Si, C Shan… - Organic & …, 2014 - pubs.rsc.org
A one-pot transition metal-free methodology for constructing pharmacologically active dibenzodiazepine derivatives was developed. Fluoro-, bromo- and nitro-substituted aryl …
Number of citations: 16 pubs.rsc.org
YQ Fu, ZC Li, LN Ding, JC Tao, SH Zhang… - Tetrahedron …, 2006 - Elsevier
Simple prolinamides 1a–f were synthesized, and their catalytic effects on the direct asymmetric aldol reactions in organic solvents and in water were evaluated. Prolinamide phenols 1a–…
Number of citations: 119 www.sciencedirect.com
L Li, XS Chen, XP Hu - Organic Letters, 2022 - ACS Publications
An intramolecular Cu-catalyzed asymmetric propargylic [4 + 2] cycloaddition of bis-N-nucleophile-functionalized propargylic esters has been realized in the support of a chiral tridentate …
Number of citations: 2 pubs.acs.org
MJ Plater, WTA Harrison - Journal of Chemical Research, 2023 - journals.sagepub.com
2-Aminobenzylaniline was ditosylated and gave an unexpected product N,N-ditosylamino-2-benzylaminobenzene in which the primary amine had ditosylated, and the benzylamine …
Number of citations: 3 journals.sagepub.com
S Fu, H Jiang, Y Deng, W Zeng - Advanced Synthesis & …, 2011 - Wiley Online Library
O‐Sulfonamidophenylimines undergo intramolecular sulfonamidation/oxidation to produce 1,2‐disubstituted benzimidazoles upon treatment with palladium(II) chloride/(diacetoxyiodo)…
Number of citations: 34 onlinelibrary.wiley.com
X Yu, Z Ma, W Zhu, H Liu, Z Zhang, Y Liu… - The Journal of …, 2022 - ACS Publications
A novel route for a SnCl 2 -promoted tandem reduction, ammonolysis, condensation, and deamination reaction which uses nitrile and 2-nitro-N-phenylbenzenesulfonamide/N-(2-…
Number of citations: 4 pubs.acs.org
GD Yadav, Deepa, S Singh - ChemistrySelect, 2019 - Wiley Online Library
Proline was reported as an enantioselective organocatalyst for direct asymmetric aldol reaction in the early 1971 s by two independent groups of researchers and the reaction was …
KR Lynch, SB Thorpe, WL Santos - Expert opinion on therapeutic …, 2016 - Taylor & Francis
Introduction: Sphingosine kinase (SphK1 & SphK2) is the sole source of the pleiotropic lipid mediator, sphingosine-1-phosphate (S1P). S1P has been implicated in a variety of diseases …
Number of citations: 28 www.tandfonline.com

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